REACTION_CXSMILES
|
[NH2:1][C:2]1[N:10]=[C:9]2[C:5]([NH:6][CH:7]=[N:8]2)=[C:4]([Cl:11])[N:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>CN(C)C(=O)C>[C:12]([N:8]1[CH:7]=[N:6][C:5]2[C:9]1=[N:10][C:2]([NH2:1])=[N:3][C:4]=2[Cl:11])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=C2NC=NC2=N1)Cl
|
Name
|
|
Quantity
|
108 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
55 (± 5) °C
|
Type
|
CUSTOM
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Details
|
stirred for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
WASH
|
Details
|
The obtained crystals were washed with isopropanol (400 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 80° C. under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C2=NC(=NC(=C2N=C1)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 187 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |